molecular formula C6H6ClNO B1585922 (2-Chloropyridin-3-yl)methanol CAS No. 42330-59-6

(2-Chloropyridin-3-yl)methanol

Cat. No. B1585922
Key on ui cas rn: 42330-59-6
M. Wt: 143.57 g/mol
InChI Key: HMPDWSBKPCOQDW-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

To a stirred solution of 2-chloronicotinic acid (8.00 g, 51.0 mmol) in THF (120 mL) at 0° C. under nitrogen was slowly added lithium tetrahydroaluminate (51 mL, 51 mmol) over five minutes. The reaction was allowed to warm to RT over 2 h and was monitored by TLC. The reaction was quenched by addition of small amounts of ice followed by water. Extracted product into EtOAc, washed 2×H2O , 1×NaCl, dried with Mg2SO4, filtered through fritted funnel, and concentrated the solution to yield (2-chloropyridin-3-yl)methanol as an orange oil. Used without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[AlH4-].[Li+]>C1COCC1>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:7][CH:8]=[CH:9][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
[AlH4-].[Li+]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
over five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of small amounts of ice
WASH
Type
WASH
Details
Extracted product into EtOAc, washed 2×H2O , 1×NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered through fritted funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated the solution

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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